molecular formula C16H14Cl2N2S2 B11085962 N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11085962
M. Wt: 369.3 g/mol
InChI Key: ZNPZZYPUCSBDMF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound characterized by the presence of chlorophenyl and thiazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as catalytic hydrogenation and micro-packed bed reactors can be employed to optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazolidine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its thiazolidine-3-carbothioamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14Cl2N2S2

Molecular Weight

369.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C16H14Cl2N2S2/c17-12-6-4-11(5-7-12)15-20(8-9-22-15)16(21)19-14-3-1-2-13(18)10-14/h1-7,10,15H,8-9H2,(H,19,21)

InChI Key

ZNPZZYPUCSBDMF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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